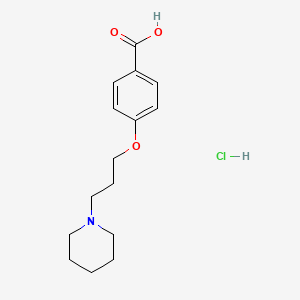

![molecular formula C8H7N3OS B1404255 Thieno[2,3-b]pyridine-2-carbohydrazide CAS No. 2169387-81-7](/img/structure/B1404255.png)

Thieno[2,3-b]pyridine-2-carbohydrazide

Vue d'ensemble

Description

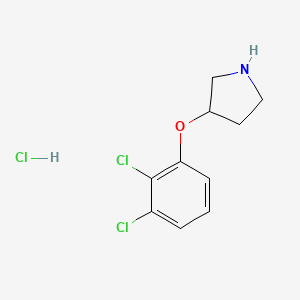

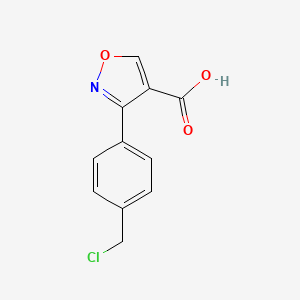

Thieno[2,3-b]pyridine-2-carbohydrazide belongs to the class of organic compounds known as thienopyridines . These are heterocyclic compounds containing a thiophene ring fused to a pyridine ring. Thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom. Pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center . Thieno[2,3-b]pyridines are known for their potent anti-proliferative activities against a range of human cancer cell lines .

Synthesis Analysis

Thieno[2,3-b]pyridine-2-carbohydrazide derivative was prepared by the reaction of either ethyl 2-((3-cyanopyridin-2-yl)thio)acetate derivative or thieno[2,3-b]pyridine-2-carboxylate derivative with hydrazine hydrate .

Molecular Structure Analysis

The molecular structure of Thieno[2,3-b]pyridine-2-carbohydrazide is characterized by a thiophene ring fused to a pyridine ring .

Chemical Reactions Analysis

The chemical reactions involving Thieno[2,3-b]pyridine-2-carbohydrazide include its preparation from either ethyl 2-((3-cyanopyridin-2-yl)thio)acetate derivative or thieno[2,3-b]pyridine-2-carboxylate derivative with hydrazine hydrate .

Physical And Chemical Properties Analysis

The physical and chemical properties of Thieno[2,3-b]pyridine-2-carbohydrazide can be inferred from its IR and NMR spectra .

Applications De Recherche Scientifique

-

Pharmacological and Biological Utility

- Field : Pharmacology and Biology

- Application : Thieno[2,3-b]pyridine derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility .

- Methods : These compounds are synthesized using various chemical reactions .

- Results : They have shown anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .

-

Anti-Inflammatory Evaluation

- Field : Bioorganic Chemistry

- Application : Synthesis of novel Cyclopenta[d]thieno[2,3-b]pyridines and their related heterocycles .

- Methods : The compounds were synthesized by the reaction of 3-amino-1-thioxo-1,5,6,7-tetrahydro cyclopenta[c]thiopyran-4-carbonitrile with piperidine, piperazine and morpholine .

- Results : Some of these compounds revealed promising anti-inflammatory activity using carrageenan-induced rat paw edema assay compared with indomethacin as a reference drug .

-

Anticancer Target

- Field : Cancer Research

- Application : 3-Amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (compound 1) is a putative phosphoinositide specific-phospholipase C-γ (PLC-γ) enzyme inhibitor .

- Methods : This compound is synthesized and tested as a PLC-γ enzyme inhibitor .

- Results : This enzyme is a plausible anticancer target linked to cell motility, important for the invasion and dissemination of tumour cells .

-

Anti-Proliferative Activity

- Field : Pharmacology

- Application : The synthesised thieno[2,3-b]pyridine final products were measured for their anti-proliferative activity against triple-negative breast cancer MDA-MB-231 and colorectal cancer HCT-116 cells .

- Methods : The compounds were synthesized and their anti-proliferative activity was measured using the 3H-thymidine incorporation assay .

- Results : The results of the assay would indicate the effectiveness of the compounds against the cancer cells .

-

Pim-1 Kinase Inhibitors

-

Anti-Inflammatory Evaluation

- Field : Bioorganic Chemistry

- Application : Efficient synthesis, reactions and anti-inflammatory evaluation of novel Cyclopenta[d]thieno[2,3-b]pyridines and their related heterocycles .

- Methods : The compounds were synthesized by the reaction of 3-amino-1-thioxo-1,5,6,7-tetrahydro cyclopenta[c]thiopyran-4-carbonitrile with piperidine, piperazine and morpholine .

- Results : Some of these compounds revealed promising anti-inflammatory activity using carrageenan-induced rat paw edema assay compared with indomethacin as a reference drug .

-

Inhibitory Activity to Acetylcholinesterase, Carbonic Anhydrase, Cyclooxygenase, and DNA Gyrase Enzymes

- Field : Biochemistry

- Application : Thieno[2,3-b]pyridine derivatives exhibit powerful inhibitory activity to acetylcholinesterase, carbonic anhydrase, cyclooxygenase, and DNA gyrase enzymes .

- Methods : These compounds are synthesized and tested for their inhibitory activity .

- Results : The results would indicate the effectiveness of the compounds as inhibitors .

-

Antidiabetic and Osteogenic Activities

- Field : Pharmacology

- Application : Thieno[2,3-b]pyridine derivatives have shown antidiabetic and osteogenic activities .

- Methods : These compounds are synthesized and their antidiabetic and osteogenic activities are measured .

- Results : The results of the assay would indicate the effectiveness of the compounds against diabetes and for osteogenesis .

-

Anti-Inflammatory Evaluation

- Field : Bioorganic Chemistry

- Application : Efficient synthesis, reactions and anti-inflammatory evaluation of novel Cyclopenta[d]thieno[2,3-b]pyridines and their related heterocycles .

- Methods : The compounds were synthesized by the reaction of 3-amino-1-thioxo-1,5,6,7-tetrahydro cyclopenta[c]thiopyran-4-carbonitrile with piperidine, piperazine and morpholine .

- Results : Some of these compounds revealed promising anti-inflammatory activity using carrageenan-induced rat paw edema assay compared with indomethacin as a reference drug .

-

Inhibitory Activity to Acetylcholinesterase, Carbonic Anhydrase, Cyclooxygenase, and DNA Gyrase Enzymes

- Field : Biochemistry

- Application : Thieno[2,3-b]pyridine derivatives exhibit powerful inhibitory activity to acetylcholinesterase, carbonic anhydrase, cyclooxygenase, and DNA gyrase enzymes .

- Methods : These compounds are synthesized and tested for their inhibitory activity .

- Results : The results would indicate the effectiveness of the compounds as inhibitors .

-

Antidiabetic and Osteogenic Activities

- Field : Pharmacology

- Application : Thieno[2,3-b]pyridine derivatives have shown antidiabetic and osteogenic activities .

- Methods : These compounds are synthesized and their antidiabetic and osteogenic activities are measured .

- Results : The results of the assay would indicate the effectiveness of the compounds against diabetes and for osteogenesis .

Safety And Hazards

Thieno[2,3-b]pyridine-2-carbohydrazide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Orientations Futures

Future research directions for Thieno[2,3-b]pyridine-2-carbohydrazide include improving its aqueous solubility, which is a major issue for its clinical application . In addition, further studies are needed to understand its mechanism of action and to develop it as a potential therapeutic agent for various diseases .

Propriétés

IUPAC Name |

thieno[2,3-b]pyridine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c9-11-7(12)6-4-5-2-1-3-10-8(5)13-6/h1-4H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMBAHPJBWIUID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[2,3-b]pyridine-2-carbohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

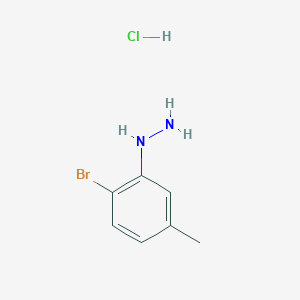

![6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine](/img/structure/B1404184.png)

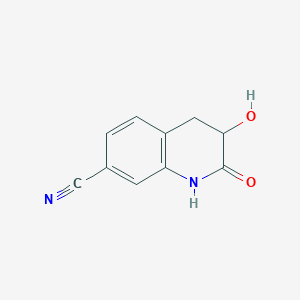

![(2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid](/img/structure/B1404189.png)

![1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane](/img/structure/B1404193.png)